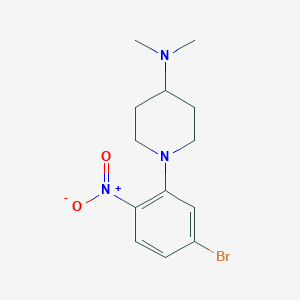

1-(5-Bromo-2-nitrophenyl)-N,N-dimethylpiperidin-4-amine

Description

1-(5-Bromo-2-nitrophenyl)-N,N-dimethylpiperidin-4-amine is a tertiary amine featuring a piperidine ring substituted with dimethylamino groups at the 4-position and a 5-bromo-2-nitrophenyl moiety at the 1-position. This compound combines aromatic electrophilic substituents (bromo and nitro) with a basic piperidine scaffold, a design strategy commonly employed in medicinal chemistry to enhance target binding and metabolic stability.

Properties

IUPAC Name |

1-(5-bromo-2-nitrophenyl)-N,N-dimethylpiperidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18BrN3O2/c1-15(2)11-5-7-16(8-6-11)13-9-10(14)3-4-12(13)17(18)19/h3-4,9,11H,5-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JINFDSVVZZEHRE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1CCN(CC1)C2=C(C=CC(=C2)Br)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18BrN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(5-Bromo-2-nitrophenyl)-N,N-dimethylpiperidin-4-amine typically involves multiple steps. One common method includes the bromination of a precursor compound followed by nitration and subsequent amination to introduce the piperidine ring. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high purity and yield .

Chemical Reactions Analysis

1-(5-Bromo-2-nitrophenyl)-N,N-dimethylpiperidin-4-amine undergoes various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction of the nitro group to an amine can be achieved using reducing agents like tin(II) chloride or iron powder.

Scientific Research Applications

This compound has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

Biology: Researchers study its effects on biological systems to understand its potential as a pharmaceutical agent.

Medicine: It is investigated for its potential therapeutic properties, including its role as a precursor in drug development.

Industry: The compound is used in the production of various chemical products and materials.

Mechanism of Action

The mechanism by which 1-(5-Bromo-2-nitrophenyl)-N,N-dimethylpiperidin-4-amine exerts its effects involves interactions with specific molecular targets. The bromine and nitro groups play crucial roles in its reactivity, influencing its binding to enzymes or receptors in biological systems. These interactions can modulate biochemical pathways, leading to various physiological effects .

Comparison with Similar Compounds

Substituent Variations on the Aromatic Ring

Compound A : 1-(3-Chlorobenzyl)-N,N-dimethylpiperidin-4-amine derivatives (e.g., , compound 2)

- Structure: Features a 3-chlorobenzyl group attached to a pyrrolo[3,2-c]quinoline core, with the piperidine ring retaining the dimethylamino group.

- Key Differences: The chlorine substituent and fused quinoline system contrast with the bromo-nitro-phenyl group in the target compound.

Compound B : (E)-3-(5-Bromo-2-nitrophenyl)-1-(p-tolyl)-2-propen-1-one (ag)

- Structure : A chalcone derivative with a 5-bromo-2-nitrophenyl group and a p-tolyl ketone.

- Key Differences : The absence of the piperidine scaffold limits direct pharmacological comparison, but the shared bromo-nitro-phenyl motif suggests similar electronic properties. The ketone functionality may increase polarity compared to the amine in the target compound .

Core Scaffold Modifications

Compound C : 1-(2-Chloro-6,7-dimethoxyquinazolin-4-yl)-N,N-dimethylpiperidin-4-amine ()

- Structure : A quinazoline core with chloro and methoxy substituents, linked to the dimethylpiperidine moiety.

- Key Differences : The quinazoline ring introduces planar aromaticity and hydrogen-bonding sites, which could enhance interactions with enzymes like kinases. The target compound’s simpler phenyl ring may reduce steric constraints, improving membrane permeability .

Compound D: N-[3-[4-(Dimethylamino)piperidin-1-yl]-5-fluorophenyl]-4-fluoro-7-methyl-1H-indole-2-carboxamide ()

- Structure : Incorporates a fluorophenyl-indole-carboxamide group.

- The target compound’s nitro group may instead favor π-π stacking or charge-transfer interactions .

Physicochemical and Spectroscopic Properties

- Rationale : The target compound’s bromo and nitro groups increase molecular weight and polarity compared to chlorine or methoxy substituents. Its piperidine core suggests basicity (pKa ~8–10), favoring solubility in acidic environments .

Biological Activity

1-(5-Bromo-2-nitrophenyl)-N,N-dimethylpiperidin-4-amine is a synthetic compound characterized by its unique structural features, including a piperidine ring, a bromine atom, and a nitro group. This compound has garnered attention for its potential biological activities and applications in medicinal chemistry.

Chemical Structure and Properties

- IUPAC Name : this compound

- CAS Number : 1779127-85-3

- Molecular Formula : C13H18BrN3O2

- Molecular Weight : 316.21 g/mol

The presence of the bromine and nitro groups contributes to the compound's reactivity, influencing its interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. The compound may exert its effects through:

- Enzyme Inhibition : The structural motifs allow it to bind to specific enzymes, potentially inhibiting their activity.

- Receptor Modulation : It may interact with neurotransmitter receptors, affecting signaling pathways related to mood and cognition.

The nitro group can undergo reduction to form an amine, which may further enhance its binding properties and biological effects.

Research Findings

Several studies have investigated the biological activities of this compound:

- Cytotoxicity Studies : Research has shown that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, in vitro assays demonstrated significant cell death in human cancer cell lines at micromolar concentrations, suggesting potential as an anticancer agent.

- Neuropharmacological Effects : Preliminary studies indicate that this compound may influence dopaminergic and serotonergic systems, which are critical in mood regulation and anxiety disorders. Animal models have shown altered behavior indicative of anxiolytic or antidepressant effects.

- Anti-inflammatory Properties : The compound has been tested for its ability to modulate inflammatory responses, particularly in models of acute inflammation. It demonstrated a reduction in pro-inflammatory cytokines, suggesting potential therapeutic applications in inflammatory diseases.

Comparative Analysis with Related Compounds

A comparative analysis with similar compounds can provide insights into the unique properties of this compound:

| Compound Name | Structure | Biological Activity |

|---|---|---|

| 1-(3-Bromo-2-nitrophenyl)-N,N-dimethylpiperidin-4-amine | Structure | Similar cytotoxic effects but less potent than the target compound |

| 5-Bromo-2-nitroanisole | Structure | Exhibits moderate anti-inflammatory activity but lacks neuropharmacological effects |

Case Study 1: Anticancer Activity

In a study published in Journal of Medicinal Chemistry, researchers evaluated the anticancer properties of this compound against breast cancer cells. The results indicated that treatment with the compound led to a dose-dependent decrease in cell viability, with IC50 values around 15 µM. Mechanistic studies suggested apoptosis induction through caspase activation.

Case Study 2: Neuropharmacological Evaluation

A behavioral study conducted on mice assessed the anxiolytic effects of the compound using the elevated plus maze test. Mice treated with varying doses (1 mg/kg to 10 mg/kg) showed increased time spent in open arms compared to control groups, indicating reduced anxiety-like behavior. These findings were corroborated by biochemical assays measuring serotonin levels in brain tissues.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.